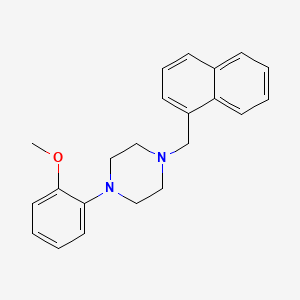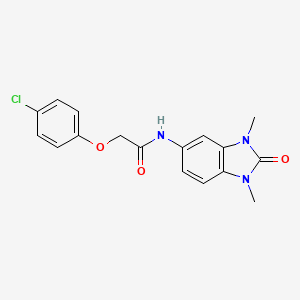![molecular formula C21H25N3O3 B5611935 1-(5-{[2-(2-furyl)-1-azepanyl]carbonyl}-2-methylphenyl)-2-imidazolidinone](/img/structure/B5611935.png)
1-(5-{[2-(2-furyl)-1-azepanyl]carbonyl}-2-methylphenyl)-2-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound falls within the broader class of imidazolidinones and related structures, which are of significant interest in various fields of chemistry and pharmacology due to their diverse biological activities and potential applications. The molecule's structure suggests a multifaceted chemical behavior owing to the presence of the imidazolidinone core, a furyl group, and an azepanyl moiety.
Synthesis Analysis
Synthetic approaches to similar compounds involve multi-step reactions, starting with the formation of key intermediates like furyl-carbonyl amino thiazolidinones and imidazoles through condensation reactions, followed by further functionalization. For instance, Çapan et al. (1996) described the synthesis of related thiazolidinone derivatives with anticonvulsant activity, emphasizing the sensitivity of biological activity to substituent variations on the core ring structures (Çapan et al., 1996).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by intricate ring systems that influence their chemical reactivity and interaction with biological targets. Studies such as the one by Hofmann (1998) on Maillard reaction products elucidate the complex chromophoric structures that can emerge from reactions involving similar furyl and imidazole components (Hofmann, 1998).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes electrophilic substitution reactions, as detailed by Vlasova et al. (2010), who studied the reactions of furyl- and thienyl-imidazoles with electrophilic reagents, demonstrating the electron-withdrawing effects of imidazole substituents on the furyl ring (Vlasova et al., 2010).
properties
IUPAC Name |
1-[5-[2-(furan-2-yl)azepane-1-carbonyl]-2-methylphenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15-8-9-16(14-18(15)24-12-10-22-21(24)26)20(25)23-11-4-2-3-6-17(23)19-7-5-13-27-19/h5,7-9,13-14,17H,2-4,6,10-12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWUXFOAZFFKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCCC2C3=CC=CO3)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-[4-(acetylamino)phenyl]-4-quinolinecarboxylate](/img/structure/B5611895.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5611899.png)
![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5611911.png)
![(5-methyl-7-oxo-6-phenoxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B5611916.png)

![1-{2-[1-(2,4-difluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-5-methyl-1H-tetrazole](/img/structure/B5611921.png)

![2,2,4,6-tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5611931.png)
![8-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]quinoline](/img/structure/B5611941.png)

![3-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5611958.png)